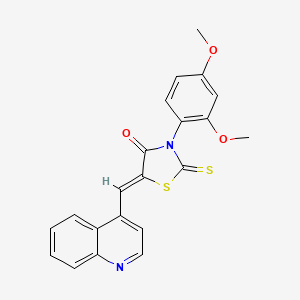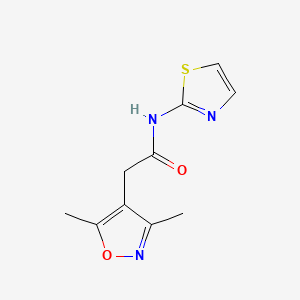
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a complex organic compound that combines several functional groups, including a methoxyphenyl group, a chromenone core, and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a Pechmann condensation reaction. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the tert-butoxycarbonyl-protected glycine is attached using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for peptide-based drugs.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific targets, while the tert-butoxycarbonyl-protected glycine can be cleaved to release the active amine, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl glycine: Lacks the tert-butoxycarbonyl protection, making it more reactive.
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate: Similar structure but with an alanine moiety instead of glycine.
Uniqueness
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to its combination of functional groups, which confer specific reactivity and stability. The tert-butoxycarbonyl protection provides a means to control the reactivity of the glycine moiety, making it useful in multistep synthesis and drug development .
Properties
Molecular Formula |
C23H23NO7 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C23H23NO7/c1-23(2,3)31-22(27)24-13-21(26)29-16-9-10-17-18(12-20(25)30-19(17)11-16)14-5-7-15(28-4)8-6-14/h5-12H,13H2,1-4H3,(H,24,27) |
InChI Key |
ZUOWPDMTAMQQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole](/img/structure/B12187878.png)
methanone](/img/structure/B12187880.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)piperidine-4-carboxamide](/img/structure/B12187889.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12187890.png)


![2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid](/img/structure/B12187904.png)

![propan-2-yl 4-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12187913.png)

![N-benzyl-2-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethoxy]benzamide](/img/structure/B12187932.png)


